molecular formula C18H23NO B3149167 {[4-(Benzyloxy)phenyl]methyl}(butyl)amine CAS No. 66741-82-0

{[4-(Benzyloxy)phenyl]methyl}(butyl)amine

Cat. No.: B3149167
CAS No.: 66741-82-0
M. Wt: 269.4 g/mol
InChI Key: UVMPEGCJOQKNDA-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)phenyl]methyl}(butyl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a butylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]methyl}(butyl)amine typically involves the following steps:

    Formation of 4-(Benzyloxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide.

    Reductive Amination: The 4-(Benzyloxy)benzaldehyde is then subjected to reductive amination with butylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-(Benzyloxy)phenyl]methyl}(butyl)amine can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of benzylic ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

{[4-(Benzyloxy)phenyl]methyl}(butyl)amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

Medicine

Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the butylamine moiety.

    4-(Benzyloxy)benzylamine: Similar structure but with a different alkyl chain length.

Uniqueness

{[4-(Benzyloxy)phenyl]methyl}(butyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylamine moiety differentiates it from other benzyloxy-substituted compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-2-3-13-19-14-16-9-11-18(12-10-16)20-15-17-7-5-4-6-8-17/h4-12,19H,2-3,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMPEGCJOQKNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263611
Record name N-Butyl-4-(phenylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66741-82-0
Record name N-Butyl-4-(phenylmethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66741-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-4-(phenylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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